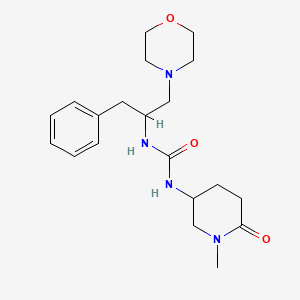![molecular formula C16H21N3O4S B6968286 2-Methyl-3-[4-[(1-propan-2-ylimidazol-4-yl)sulfonylamino]phenyl]propanoic acid](/img/structure/B6968286.png)
2-Methyl-3-[4-[(1-propan-2-ylimidazol-4-yl)sulfonylamino]phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-[4-[(1-propan-2-ylimidazol-4-yl)sulfonylamino]phenyl]propanoic acid is a complex organic compound that features a sulfonylamino group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[4-[(1-propan-2-ylimidazol-4-yl)sulfonylamino]phenyl]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Sulfonylation: The imidazole derivative is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Coupling with Phenyl Ring: The sulfonylated imidazole is then coupled with a phenyl ring through a nucleophilic aromatic substitution reaction.
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[4-[(1-propan-2-ylimidazol-4-yl)sulfonylamino]phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-Methyl-3-[4-[(1-propan-2-ylimidazol-4-yl)sulfonylamino]phenyl]propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, infections, and inflammatory disorders.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[4-[(1-propan-2-ylimidazol-4-yl)sulfonylamino]phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The imidazole ring can also participate in coordination with metal ions, affecting enzymatic functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-[4-[(1-propan-2-ylimidazol-4-yl)sulfonylamino]phenyl]butanoic acid: Similar structure with an additional carbon in the alkyl chain.
2-Methyl-3-[4-[(1-propan-2-ylimidazol-4-yl)sulfonylamino]phenyl]ethanoic acid: Similar structure with a shorter alkyl chain.
2-Methyl-3-[4-[(1-propan-2-ylimidazol-4-yl)sulfonylamino]phenyl]methanoic acid: Similar structure with a single carbon in the alkyl chain.
Uniqueness
2-Methyl-3-[4-[(1-propan-2-ylimidazol-4-yl)sulfonylamino]phenyl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonylamino group and the imidazole ring allows for versatile interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-methyl-3-[4-[(1-propan-2-ylimidazol-4-yl)sulfonylamino]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-11(2)19-9-15(17-10-19)24(22,23)18-14-6-4-13(5-7-14)8-12(3)16(20)21/h4-7,9-12,18H,8H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKFWCUQTMELPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-methoxy-N-(thiophen-3-ylmethyl)anilino]ethanol](/img/structure/B6968205.png)
![1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B6968218.png)
![1-(5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl)-2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethanone](/img/structure/B6968242.png)
![2,4-dimethyl-N-[[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazole-3-sulfonamide](/img/structure/B6968249.png)
![N-[(3-acetylphenyl)methyl]-5-methyl-1-pentan-3-ylpyrazole-4-carboxamide](/img/structure/B6968255.png)

![3-[[3-(Trifluoromethoxy)phenyl]methylamino]butanenitrile](/img/structure/B6968269.png)
![N-[4-(dimethylamino)-2,6-dimethylphenyl]-4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine-1-carboxamide](/img/structure/B6968276.png)
![N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B6968284.png)
![6-ethoxy-N-[4-(trifluoromethyl)oxan-4-yl]pyridine-3-sulfonamide](/img/structure/B6968293.png)
![5-methyl-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B6968294.png)
![4,4-difluoro-N-[5-(5-fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-methylpiperidine-1-carboxamide](/img/structure/B6968307.png)
![4-Methoxy-2-[1-[(2-methylpyridin-3-yl)methylamino]ethyl]phenol](/img/structure/B6968308.png)
![2-(4-Fluorophenyl)-2-[4-[(2-methyltriazol-4-yl)methyl]piperazin-1-yl]acetonitrile](/img/structure/B6968309.png)
